1-(3-Bromo-phenyl)-1-m-tolyl-ethanol
Description
1-(3-Bromo-phenyl)-1-m-tolyl-ethanol is a diaryl-substituted ethanol derivative featuring a tertiary alcohol functional group. Its structure consists of two aryl groups—a 3-bromophenyl and a 3-methylphenyl (m-tolyl)—attached to the same carbon as the hydroxyl group.
Properties
Molecular Formula |
C15H15BrO |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-(3-bromophenyl)-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C15H15BrO/c1-11-5-3-6-12(9-11)15(2,17)13-7-4-8-14(16)10-13/h3-10,17H,1-2H3 |
InChI Key |
NSVBDSOUPVJZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Functional Group Comparisons
The table below compares 1-(3-Bromo-phenyl)-1-m-tolyl-ethanol with structurally related compounds from the evidence:
Key Observations:
Functional Groups: Unlike ketones (e.g., 1-(m-tolyl)ethanone) or Schiff bases, the target compound’s tertiary alcohol group may confer unique reactivity, such as participation in hydrogen bonding or resistance to oxidation .
Molecular Weight and Solubility: The diaryl substitution in this compound increases its molecular weight compared to simpler analogs like 1-(3-Bromophenyl)ethanol, likely reducing water solubility .
Synthetic Complexity: Multi-step syntheses are required for diaryl-substituted compounds (e.g., ’s ethanone derivatives), whereas single-aryl alcohols/ketones are more straightforward .
Spectral and Physical Properties
While direct spectral data for this compound is unavailable, analogs provide insights:
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